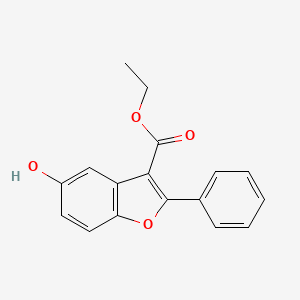

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJQHPNLFLEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347685 |

Source

|

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4610-75-7 |

Source

|

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, a key intermediate in the development of novel therapeutics. This document details a robust synthetic protocol, presents a full spectroscopic and physical characterization of the compound, and explores its relevance in medicinal chemistry, particularly as a scaffold for the development of inhibitors for biological targets such as the intestinal epithelial anion exchanger SLC26A3 (DRA) and potentially as a precursor for antiviral agents.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific molecule, this compound (CAS No. 4610-75-7), serves as a versatile building block in medicinal chemistry. Its structural features, including the benzofuran core, a phenolic hydroxyl group, and an ethyl ester moiety, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for drug discovery. Recent research has highlighted its use as a precursor for developing inhibitors of the SLC26A3 anion exchanger, a target for managing constipation-predominant irritable bowel syndrome (IBS-C) and other gastrointestinal disorders.[1][2] Furthermore, derivatives of this scaffold have been explored for their potential antiviral activity, specifically in targeting the Hepatitis C virus (HCV) NS5B polymerase.[3]

Synthesis of this compound

The synthesis of the title compound can be achieved through various established methods for constructing the benzofuran ring system. A particularly effective and well-documented method is the reaction of a substituted hydroquinone with an ethyl benzoylacetate derivative.

Experimental Protocol: Synthesis via Oxidative Coupling and Cyclization

A reported synthesis involves the tandem in situ oxidative coupling and cyclization of hydroquinone and ethyl benzoylacetate.

Materials:

-

Hydroquinone

-

Ethyl benzoylacetate

-

(Diacetoxyiodo)benzene (PIDA)

-

Zinc Iodide (ZnI2)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of hydroquinone (0.5 mmol) and ethyl benzoylacetate (1.0 mmol) in toluene (5 mL), add (diacetoxyiodo)benzene (0.55 mmol) and zinc iodide (0.25 mmol).

-

The reaction mixture is stirred at 95 °C for 6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Characterization Data

The structural identity and purity of the synthesized this compound have been confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 4610-75-7 |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Appearance | White solid |

| Melting Point | 154-155 °C |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.52 (s, 1H, -OH), 7.93 (dd, J = 6.7, 3.0 Hz, 2H, Ar-H), 7.53–7.44 (m, 4H, Ar-H), 7.43 (d, J = 2.5 Hz, 1H, Ar-H), 6.89 (dd, J = 8.8, 2.6 Hz, 1H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): 163.0, 160.2, 154.4, 147.4, 130.2, 129.1 (2C), 128.4, 128.0 (2C), 127.4, 114.3, 111.6, 108.3, 106.6, 60.3, 13.9 |

| High-Resolution Mass Spectrometry (HRMS-EI) | m/z: [M]⁺ calculated for C₁₇H₁₄O₄: 282.0892; found: 282.0889 |

Visualization of Synthetic and Logical Pathways

Synthetic Pathway

The synthesis of this compound can be visualized as a one-pot reaction involving the coupling and subsequent cyclization of two key starting materials.

Role in Drug Development for Gastrointestinal Disorders

This compound serves as a crucial starting material for the synthesis of more complex molecules designed to inhibit the SLC26A3 anion exchanger, which is implicated in certain gastrointestinal motility disorders.

Potential Application in Antiviral Drug Discovery

The benzofuran scaffold is also of interest in the development of antiviral agents. Derivatives of the title compound have been investigated for their potential to inhibit the HCV NS5B polymerase, an essential enzyme for viral replication.

Conclusion

This compound is a valuable synthetic intermediate with well-defined synthesis and characterization parameters. Its utility as a scaffold for the development of targeted therapeutics, particularly for gastrointestinal disorders and potentially for viral infections, underscores its importance in the field of medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts leveraging this versatile molecule.

References

- 1. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. WO2004041201A2 - Benzofuran compounds, compositions and methods for treatment and prophylaxis of hepatitis c viral infections and associated diseases - Google Patents [patents.google.com]

Unveiling the Biological Potential of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the biological activity of a specific derivative, 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester. While direct and extensive research on this particular compound is limited in publicly available literature, this document synthesizes the known biological activities of closely related benzofuran analogs to infer its potential therapeutic applications and mechanisms of action. This guide aims to provide a comprehensive resource for researchers by presenting available data, outlining relevant experimental protocols, and visualizing potential biological pathways.

Core Compound Profile

| Property | Value |

| IUPAC Name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |

| Synonyms | This compound |

| CAS Number | 4610-75-7 |

| Molecular Formula | C₁₇H₁₄O₄ |

| Molecular Weight | 282.29 g/mol |

| Structure | (Image of the chemical structure of this compound would be placed here in a full report) |

Potential Biological Activities and Supporting Data from Analogues

Based on the biological evaluation of structurally similar benzofuran derivatives, this compound is predicted to possess anticancer, anti-inflammatory, and antimicrobial activities. The following sections summarize the evidence from related compounds.

Anticancer Activity

Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of 2-phenyl-benzofuran derivatives against various cancer cell lines. The presence of a hydroxyl group at the 5-position and a phenyl group at the 2-position are often associated with enhanced activity.

Table 1: Anticancer Activity of Selected 2-Phenyl-benzofuran Analogues

| Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 95.2 µg/mL | [1] |

| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 µg/mL | [1] |

| 3-Methylbenzofuran derivative 16b (with p-methoxy group) | A549 | 1.48 µM | [2] |

| Staurosporine (Reference Drug) | A549 | 1.52 µM | [2] |

| Benzofuran-based oxadiazole conjugate 14c (bromo derivative) | HCT116 | 3.27 µM | [2] |

Anti-inflammatory Activity

Benzofuran derivatives have been shown to inhibit key inflammatory mediators. The mechanism often involves the suppression of signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Activity of a Benzofuran/Piperazine Hybrid

| Compound | Cell Line | Inhibitory Activity | Reference |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | IC₅₀ for NO inhibition = 52.23 ± 0.97 µM | [3] |

A study on 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB) demonstrated its ability to enhance endothelial nitric oxide synthase (eNOS) activity, suggesting a potential role in vasodilation and cardiovascular protection. This action was found to be mediated through the CaMKKβ-AMPK signaling pathway.[4][5]

Antimicrobial Activity

The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties. The substitution pattern on the benzofuran ring and the 2-phenyl moiety significantly influences the antimicrobial spectrum and potency.

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity Metric (MIC/Zone of Inhibition) | Reference |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Bacillus subtilis | 10.0 ± 1.4 mm zone of inhibition | [6] |

| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Staphylococcus aureus | 9.5 ± 0.70 mm zone of inhibition | [6] |

| 2-Phenyl-benzofuran-3-carboxamide derivative Ia-22 | Staphylococcus aureus Sortase A | IC₅₀ = 30.8 µM | [7] |

| Benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i ) | Various bacteria and fungi | Good to moderate activity | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the biological activity of this compound, based on the cited literature for analogous compounds.

Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., HCT 116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.[9]

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related benzofuran derivatives, the following signaling pathways are potential targets for this compound.

Anticancer Signaling

// Nodes Compound [label="5-Hydroxy-2-phenyl-benzofuran-\n3-carboxylic acid ethyl ester", fillcolor="#FBBC05", fontcolor="#202124"]; CellCycle [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cancer Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SortaseA [label="Sortase A (in bacteria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Though for antimicrobial, can be shown as a target Pin1 [label="Pin1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3B [label="GSK-3β", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Compound -> CellCycle [label="Arrest", color="#EA4335"]; Compound -> Apoptosis [label="Induction", color="#34A853"]; Compound -> VEGFR2 [label="Inhibition", color="#EA4335"]; Compound -> Pin1 [label="Inhibition", color="#EA4335"]; Compound -> GSK3B [label="Inhibition", color="#EA4335"]; CellCycle -> Proliferation [color="#202124"]; Apoptosis -> Proliferation [label="Inhibition", color="#EA4335"]; VEGFR2 -> Proliferation [label="Promotion", color="#34A853"]; Pin1 -> Proliferation [label="Promotion", color="#34A853"]; GSK3B -> Apoptosis [label="Inhibition", color="#EA4335"]; } . Caption: Potential anticancer signaling pathways targeted by 2-phenyl-benzofuran derivatives.

Anti-inflammatory Signaling

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="5-Hydroxy-2-phenyl-benzofuran-\n3-carboxylic acid ethyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InflammatoryMediators [label="Pro-inflammatory Mediators\n(NO, COX-2, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [color="#202124"]; TLR4 -> MAPK [color="#202124"]; TLR4 -> NFkB [color="#202124"]; MAPK -> InflammatoryMediators [label="Activation", color="#34A853"]; NFkB -> InflammatoryMediators [label="Activation", color="#34A853"]; Compound -> MAPK [label="Inhibition", color="#EA4335"]; Compound -> NFkB [label="Inhibition", color="#EA4335"]; InflammatoryMediators -> Inflammation [color="#202124"]; } . Caption: Potential anti-inflammatory signaling pathways inhibited by benzofuran derivatives.

Experimental Workflow for Biological Screening

// Nodes Start [label="Compound Synthesis &\nPurification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Screening", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Assays\n(NO, Cytokine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assays\n(MIC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzyme Inhibition Assays", fillcolor="#FFFFFF", fontcolor="#202124"]; Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InVitro [color="#202124"]; InVitro -> Anticancer [color="#202124"]; InVitro -> AntiInflammatory [color="#202124"]; InVitro -> Antimicrobial [color="#202124"]; Anticancer -> Mechanism [color="#202124"]; AntiInflammatory -> Mechanism [color="#202124"]; Antimicrobial -> Mechanism [color="#202124"]; Mechanism -> Signaling [color="#202124"]; Mechanism -> Enzyme [color="#202124"]; Signaling -> Lead [color="#202124"]; Enzyme -> Lead [color="#202124"]; } . Caption: General experimental workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While direct experimental data for this compound remains to be published, the extensive research on analogous benzofuran derivatives strongly suggests its potential as a bioactive compound with possible anticancer, anti-inflammatory, and antimicrobial properties. The structural features, including the 5-hydroxy and 2-phenyl substitutions, are known to be important for these activities.

Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and direct further research into the promising biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran promotes endothelial nitric oxide synthase activity in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran promotes endothelial nitric oxide synthase activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate, a benzofuran derivative of interest in medicinal chemistry and drug development. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and characterization of this compound.

Molecular Structure and Overview

Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate possesses a core benzofuran scaffold, a heterocyclic motif found in many biologically active compounds. The structure features a phenyl substituent at the 2-position, a hydroxyl group at the 5-position, and an ethyl carboxylate group at the 3-position. These functional groups give rise to characteristic spectroscopic signals that are key to its identification.

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.52 | s | 1H | Ar-OH |

| 7.93 | dd | 2H | H -2', H -6' (Phenyl) |

| 7.53-7.44 | m | 3H | H -3', H -4', H -5' (Phenyl) |

| 7.43 | d | 1H | H -4 or H -6 |

| 6.89 | dd | 1H | H -6 or H -4 |

| 4.30 | q | 2H | -O-CH₂ -CH₃ |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets.

¹³C NMR Spectroscopy

Table 2: Partial ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 163.4 | C =O (Ester) |

| 154.2 | Ar-C -OH |

| 147.1 | Ar-C -O (furan) |

| 129.0 - 125.0 | Phenyl C -H & Benzofuran C -H |

| 112.9 | Benzofuran C -H |

| 111.2 | Benzofuran C -H |

| 107.9 | Benzofuran C -H |

| 106.1 | Benzofuran C -H |

| 59.9 | -O-C H₂-CH₃ |

| 14.1 | -O-CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. While an experimental spectrum for the title compound is not available, the expected characteristic absorption bands are listed below based on its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3500-3300 | Broad, Medium | O-H Stretch (Phenolic) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1710 | Strong | C=O Stretch (Ester) |

| 1600-1450 | Medium-Strong | C=C Stretch (Aromatic) |

| 1250-1000 | Strong | C-O Stretch (Ester, Ether, Phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion Peaks

The exact mass of the molecule is a key piece of information. The predicted m/z values for various adducts are presented below.

Table 4: Predicted m/z Values for Molecular Ions

| Adduct | Calculated m/z |

| [M]⁺ | 282.0892 |

| [M+H]⁺ | 283.0965 |

| [M+Na]⁺ | 305.0784 |

Proposed Fragmentation Pathway

In Electron Ionization (EI) Mass Spectrometry, the molecule is expected to fragment in a characteristic manner. A proposed fragmentation pathway is illustrated below.

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

Workflow for Spectroscopic Analysis

Caption: General Experimental Workflow.

Synthesis

A reported synthesis involves the reaction of a substituted hydroquinone with an ethyl benzoylacetate derivative. For a detailed procedure, refer to the primary literature on the synthesis of 5-hydroxybenzofurans.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Background Spectrum: Record a background spectrum of a pure KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample pellet.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

This guide provides a foundational understanding of the spectroscopic properties of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate. For definitive structural confirmation, comparison with a certified reference standard is recommended.

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 4-Androstene-3,17-dione (CAS 63-05-8)

Disclaimer: The CAS number provided in the topic (4610-75-7) is not consistently associated with a single, well-characterized compound in major chemical databases. Significant information points to potential ambiguity or error in this CAS number. This guide will focus on the well-studied steroid hormone 4-Androstene-3,17-dione (Androstenedione) , with the CAS number 63-05-8 , which aligns with the structural class implied and for which substantial scientific data is available.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical properties and the methodologies used for the structure elucidation of 4-Androstene-3,17-dione.

Chemical and Physical Properties

4-Androstene-3,17-dione is an endogenous steroid hormone and a key intermediate in the biosynthesis of androgens and estrogens.[1][2] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Name | 4-Androstene-3,17-dione | [1] |

| Common Synonyms | Androstenedione, 4-AD | [1] |

| CAS Number | 63-05-8 | [1][2] |

| Molecular Formula | C₁₉H₂₆O₂ | [1] |

| Molecular Weight | 286.41 g/mol | |

| IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | [1][3] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | White powder | |

| Melting Point | 170-171 °C | |

| Storage | Room temperature, dry, sealed |

Structure Elucidation

The definitive structure of 4-Androstene-3,17-dione has been established through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular geometry.

Workflow for Structure Elucidation

The general workflow for the structure elucidation of a steroid like 4-Androstene-3,17-dione is depicted in the following diagram:

Caption: General workflow for the structure elucidation of a natural or synthetic compound.

Experimental Protocols

a) Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation: A dilute solution of 4-Androstene-3,17-dione is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides clues about the structure. For 4-Androstene-3,17-dione, the molecular ion peak is observed at m/z 286.[4]

-

High-Resolution Mass Spectrometry (HRMS): This technique can be used to determine the exact molecular formula by measuring the m/z to a high degree of accuracy.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: This experiment provides information about the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure. For instance, COSY spectra can be used to trace the proton-proton correlations within the steroid rings.[5]

-

c) Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

-

Analysis: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured. The resulting spectrum shows characteristic absorption bands for different functional groups. For 4-Androstene-3,17-dione, characteristic peaks would be observed for the C=O (ketone) stretching vibrations (typically around 1700-1740 cm⁻¹) and the C=C (alkene) stretching vibration.

-

d) X-ray Crystallography

-

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline state.

-

Methodology:

-

Crystal Growth: Single crystals of high quality are grown from a suitable solvent.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This leads to a definitive three-dimensional model of the molecule. The crystal structure of 4-Androstene-3,17-dione has been determined and is available in crystallographic databases.[1]

-

Signaling Pathways and Logical Relationships

4-Androstene-3,17-dione is a central molecule in the steroid biosynthesis pathway. The following diagram illustrates its position as a precursor to both androgens and estrogens.

Caption: Simplified steroid biosynthesis pathway showing the central role of 4-Androstene-3,17-dione.

This guide provides a foundational understanding of the chemical properties and the analytical methodologies employed to elucidate the structure of 4-Androstene-3,17-dione. The presented protocols and data are essential for researchers involved in steroid chemistry, endocrinology, and the development of related pharmaceuticals.

References

- 1. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: androst-4-ene-3,17-dione (PAMDB120221) [pseudomonas.umaryland.edu]

- 3. Androst-4-ene-3,17-dione (Androstenedione) [lgcstandards.com]

- 4. Androstenedione [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

Investigating the Antioxidant Potential of 5-Hydroxy Substituted Benzofurans: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Hydroxy Substituted Benzofurans and their Antioxidant Potential

Benzofuran derivatives, heterocyclic compounds composed of fused benzene and furan rings, are a cornerstone in medicinal chemistry due to their presence in numerous biologically active natural products.[1] Among these, 5-hydroxy substituted benzofurans have garnered significant interest for their potent antioxidant properties.[2][3] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2][4] Antioxidants can mitigate this damage by neutralizing free radicals, making the investigation into compounds like 5-hydroxybenzofurans a promising avenue for developing novel therapeutic agents.[2][3]

The antioxidant activity of these compounds is often attributed to the hydrogen-donating ability of the phenolic hydroxyl group at the C-5 position.[5][6] Studies have shown that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[3] This guide provides a comprehensive overview of the methods used to evaluate the antioxidant potential of 5-hydroxy substituted benzofurans, summarizes key quantitative data, and details the underlying cellular mechanisms of action.

Quantitative Data Summary: Antioxidant Activity

The antioxidant capacity of various 5-hydroxy substituted benzofuran derivatives has been evaluated using multiple assays. The data below is primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays, where a lower IC50 value indicates higher antioxidant potency.

| Compound | Assay | Solvent | IC50 / rIC50¹ | Reference Compound | Reference |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.18 | Trolox (rIC50 = 0.41) | [2][7] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.31 | Trolox (rIC50 = 0.41) | [2][7] |

| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Methanol | 0.25 | Trolox (rIC50 = 0.41) | [2] |

| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | >5 | Trolox (rIC50 = 1.00) | [2][7] |

| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | Acetonitrile | 4.47 | Trolox (rIC50 = 1.00) | [2][7] |

| Compound 18 ² | DPPH | Acetonitrile | 0.54 | Trolox | [7] |

| Dehydro-δ-viniferin derivative 61 ³ | DPPH | - | EC50 = 8.57 mM | - | [5] |

| Dehydro-δ-viniferin derivative 62 ³ | DPPH | - | EC50 = 9.72 mM | - | [5] |

| Dehydro-δ-viniferin derivative 63 ³ | DPPH | - | EC50 = 8.27 mM | - | [5] |

¹rIC50: relative IC50, expressed as moles of antioxidant per mole of DPPH. ²Compound 18 from the referenced study is a benzofuran-2-one derivative.[7] ³Compounds 61-63 are 1,3-benzofuran derivatives with very similar antioxidant activities.[5]

Experimental Protocols: In Vitro Antioxidant Assays

A thorough investigation of antioxidant potential typically involves a combination of chemical and cell-based assays.[8]

General Workflow for Chemical-Based Assays

The following diagram illustrates the general experimental pipeline for common in vitro antioxidant screening assays.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arborassays.com [arborassays.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry [mdpi.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Antimicrobial Evaluation of Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate and the Broader Benzofuran Scaffold

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a thorough review of scientific literature did not yield specific preliminary antimicrobial studies for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate. This technical guide has been compiled to provide a comprehensive overview of the antimicrobial potential of the broader benzofuran scaffold, drawing upon data and methodologies from studies on structurally related compounds. The information presented herein is intended to serve as a foundational resource for initiating and guiding future research into the antimicrobial properties of the specific compound of interest.

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The versatile nature of this scaffold allows for extensive structural modifications, leading to the development of numerous derivatives with potent biological activities.[2] This guide summarizes the existing knowledge on the antimicrobial activities of various benzofuran derivatives, details common experimental protocols for their evaluation, and provides visual representations of workflows and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of Benzofuran Derivatives

While specific data for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is not available, numerous studies have reported the antimicrobial activity of other benzofuran derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzofuran compounds against various microbial strains, providing a comparative insight into the potential efficacy of this chemical class.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | Staphylococcus aureus ATCC 6538 | - | [2] |

| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivative | Escherichia coli ATCC 25922 | - | [2] |

| Aza-benzofuran Compound 1 | Salmonella typhimurium | 12.5 | [3] |

| Aza-benzofuran Compound 1 | Escherichia coli | 25 | [3] |

| Aza-benzofuran Compound 1 | Staphylococcus aureus | 12.5 | [3] |

| Aza-benzofuran Compound 2 | Staphylococcus aureus | 25 | [3] |

| Oxa-benzofuran Compound 5 | Penicillium italicum | 12.5 | [3] |

| Oxa-benzofuran Compound 6 | Penicillium italicum | 12.5 - 25 | [3] |

| Oxa-benzofuran Compound 5 | Colletotrichum musae | 12.5 | [3] |

| Oxa-benzofuran Compound 6 | Colletotrichum musae | 12.5 - 25 | [3] |

| Benzofuran-3-carbohydrazide Derivative 3 | Mycobacterium tuberculosis H37Rv | 8 | [2] |

| Benzofuran-3-carbohydrazide Derivative 4 | Mycobacterium tuberculosis H37Rv | 2 | [2] |

| Fused Benzofuran Derivative | P. chinchori | 25 | [2] |

| Fused Benzofuran Derivative | A. fumigatus | 25 | [2] |

| Fused Benzofuran Derivative | P. wortmanni | 100 | [2] |

| Biphenyl methanone derivatives | Various bacteria | 0.001 - 0.500 mg/mL | [4] |

Note: The specific structures of the compounds listed above vary and are detailed in the cited references. This table is intended to be illustrative of the range of activities observed for the benzofuran class.

Experimental Protocols

The following are generalized experimental protocols for the antimicrobial screening of benzofuran derivatives, based on standard methodologies reported in the literature.[1][5][6][7]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains

-

Test compound (e.g., ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (broth with solvent)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Microbial Inoculum: From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium directly in the 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

-

Controls: Include wells for a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with the solvent used to dissolve the test compound).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) and for a specified duration (e.g., 18-24 hours).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the test compound that completely inhibits the growth of the microorganism.

Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[5][7]

Materials:

-

Petri dishes with a suitable agar medium (e.g., Mueller-Hinton Agar)

-

Bacterial or fungal strains

-

Test compound solution

-

Positive and negative controls

-

Sterile cork borer

-

Incubator

Procedure:

-

Inoculation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.

-

Creation of Wells: Wells of a specific diameter are made in the agar using a sterile cork borer.

-

Application of Test Compound: A fixed volume of the test compound solution at a known concentration is added to the wells.

-

Controls: A well with a standard antibiotic and another with the solvent are used as positive and negative controls, respectively.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is absent).

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preliminary antimicrobial screening of a novel benzofuran derivative.

Potential Antimicrobial Mechanisms of Benzofuran Derivatives

The precise mechanisms of action for many benzofuran derivatives are still under investigation. However, based on studies of various heterocyclic compounds, several potential pathways can be hypothesized. Antibiotics are known to act through various mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane permeability, and interference with protein and nucleic acid synthesis.[5]

Conclusion

The benzofuran scaffold represents a promising starting point for the development of novel antimicrobial agents. While direct experimental data for ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate is currently lacking, the broader class of benzofuran derivatives has demonstrated significant activity against a range of bacterial and fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to initiate and conduct preliminary antimicrobial studies on this specific compound. Further research is warranted to elucidate its specific antimicrobial spectrum, potency, and mechanism of action, which could pave the way for its development as a future therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpbs.com [ijpbs.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Discovery, Isolation, and Evaluation of Novel 2-Phenylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects, making this class of compounds a fertile ground for drug discovery.[2][4][5][6] This technical guide provides an in-depth overview of the discovery and isolation of novel 2-phenylbenzofuran derivatives, focusing on synthetic strategies, detailed experimental protocols, and the evaluation of their biological activities.

Synthetic Approaches to 2-Phenylbenzofuran Derivatives

The synthesis of 2-phenylbenzofuran derivatives is a cornerstone of their development. Various methods have been established, often starting from substituted phenols and phenylacetic acids or their derivatives. A common and effective strategy involves a multi-step synthesis beginning with the O-alkylation of a substituted 2-hydroxybenzaldehyde.[4][7]

General Synthesis Workflow

A representative synthetic workflow involves the reaction of a substituted 2-hydroxybenzaldehyde with methyl α-bromophenylacetate, followed by cyclization to form the benzofuran ring.[4][7] This process allows for the introduction of diverse substituents on both the benzofuran core and the 2-phenyl ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and evaluation of novel compounds. The following sections provide methodologies for synthesis and a common bioassay.

Protocol 2.1: General Synthesis of a 2-Phenylbenzofuran Derivative

This protocol is adapted from established methods for synthesizing 2-arylbenzofurans.[4][7][8]

Materials:

-

Substituted 2-hydroxybenzaldehyde (1.0 eq)

-

Methyl α-bromophenylacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (AcONa)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

Procedure:

-

O-Alkylation: To a solution of the substituted 2-hydroxybenzaldehyde in DMF, add K₂CO₃ and methyl α-bromophenylacetate. Stir the mixture at room temperature for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up 1: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.

-

Saponification: Dissolve the crude product in a mixture of THF and aqueous NaOH solution. Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Work-up 2: Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and evaporate the solvent to yield the crude 2-(2-formylphenoxy)-2-phenylacetic acid.

-

Cyclization: Add the crude acid to a mixture of acetic anhydride and sodium acetate. Heat the mixture at 120-125°C for 4 hours.[8]

-

Final Work-up & Purification: Cool the reaction mixture and pour it onto ice water. A precipitate will form, which is then filtered, washed with water, and dried.[8] Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylbenzofuran derivative.[9]

Protocol 2.2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Many 2-phenylbenzofuran derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting cholinesterases.[4][7][10]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from electric eel/equine serum

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds (2-phenylbenzofuran derivatives) dissolved in DMSO

-

Donepezil or Galantamine (positive control)

-

96-well microplate reader

Procedure:

-

Preparation: Prepare solutions of the enzyme, substrate (ATCI/BTCI), and DTNB in the phosphate buffer.

-

Assay Mixture: In a 96-well plate, add 20 µL of the test compound solution at various concentrations. Add 140 µL of phosphate buffer and 20 µL of the enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the increase in absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (DMSO without inhibitor). Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The biological evaluation of novel derivatives generates quantitative data essential for comparing their potency and selectivity. The tables below summarize representative data for 2-phenylbenzofuran derivatives as cholinesterase inhibitors and anticancer agents.

Table 1: Cholinesterase Inhibitory Activity of Novel 2-Arylbenzofuran Derivatives

This table presents the half-maximal inhibitory concentration (IC₅₀) values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[4]

| Compound ID | Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |

| Compound 20 | (Structure-specific) | 0.086 ± 0.01 | > 40 | [4] |

| Compound 16 | (Structure-specific) | > 50 | 30.3 | [10] |

| Donepezil | (Positive Control) | 0.079 ± 0.01 | 3.56 ± 0.14 | [4] |

| Baicalein | (Natural Product) | 0.404 ± 0.04 | 1.12 ± 0.09 | [4] |

Lower IC₅₀ values indicate higher inhibitory potency.

Table 2: Anticancer Activity of 2-Phenylbenzofuran Derivatives

This table summarizes the cytotoxic effects (IC₅₀ values) of various benzofuran derivatives against different human cancer cell lines.[5][11]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Bromo derivative 1 | K562 (Leukemia) | 5 | Doxorubicin | 1.136 | [5][11] |

| Bromo derivative 1 | HL60 (Leukemia) | 0.1 | - | - | [5][11] |

| Amiloride derivative 5 | (uPA inhibition) | 0.43 | - | - | [11] |

| Derivative 14c | HCT116 (Colon) | 3.27 | - | - | [5] |

IC₅₀ values are highly dependent on the specific cell line and experimental conditions.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For instance, in Alzheimer's disease, cholinesterase inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the brain.[4] Some 2-phenylbenzofurans have been shown to be mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme.[10]

In cancer, benzofuran derivatives may exert their effects through various pathways, such as inhibiting protein kinases like PI3K/Akt or inducing apoptosis.[11][12] Identifying the specific molecular targets and downstream effects is a key objective of preclinical research.

This guide serves as a foundational resource for professionals engaged in the discovery and development of 2-phenylbenzofuran derivatives. By providing standardized protocols, structured data, and clear visualizations, it aims to facilitate further research and innovation in this promising area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. actascientific.com [actascientific.com]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (CAS 4610-75-7) is a benzofuran derivative with a core structure that is of significant interest in medicinal chemistry. The benzofuran scaffold is a common motif in a variety of biologically active compounds, suggesting that this particular molecule may hold therapeutic promise. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound and its close analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Inhibition of Intestinal Epithelial Anion Exchanger SLC26A3 (DRA)

Recent research has identified derivatives of this compound as potent inhibitors of the intestinal epithelial anion exchanger SLC26A3, also known as Down-Regulated in Adenoma (DRA). This transporter plays a crucial role in intestinal chloride and bicarbonate exchange, and its inhibition is a therapeutic strategy for constipation.

Quantitative Data

A study focused on the development of SLC26A3 inhibitors utilized this compound as a starting material for chemical synthesis. While the inhibitory activity of the parent compound was not reported, a synthesized derivative, a 3-carboxy-2-phenylbenzofuran, demonstrated significant potency.

Table 1: Inhibitory Activity of a 3-carboxy-2-phenylbenzofuran Derivative against SLC26A3

| Compound | Target | IC50 (nM) |

| 3-carboxy-2-phenylbenzofuran derivative (4a) | SLC26A3 | 340 |

Data sourced from a study on small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA).

Experimental Protocol: SLC26A3 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against SLC26A3, based on methodologies described in the literature.

Cell Culture and Transfection:

-

Fischer rat thyroid (FRT) cells are stably transfected to express murine slc26a3 and a halide-sensitive yellow fluorescent protein (YFP) variant.

-

Cells are cultured in a suitable medium, such as Coon’s modified Ham’s F12 medium supplemented with fetal bovine serum, penicillin, streptomycin, and a selection agent like hygromycin.

-

For transport assays, cells are seeded onto 96-well black-walled microplates.

Anion Transport Assay:

-

The assay is performed using a plate reader equipped for fluorescence measurements.

-

Cells are washed with a standard buffer solution.

-

The test compound (e.g., a derivative of this compound) is added at various concentrations.

-

The fluorescence is continuously monitored to establish a baseline.

-

Anion exchange is initiated by adding a solution containing a different anion (e.g., replacing chloride with nitrate).

-

The rate of change in YFP fluorescence, which is quenched by the influx of the new anion, is measured to determine the rate of SLC26A3-mediated transport.

-

IC50 values are calculated by fitting the concentration-response data to a standard sigmoidal model.

Caption: Inhibition of the SLC26A3 anion exchanger by a derivative of the title compound.

Potential Anticancer Activity

Quantitative Data for a Structurally Similar Compound

A study by Hayakawa et al. (2004) identified a hit compound from a small-molecule library with selective anticancer activity.

Table 2: Cytotoxicity of a Structurally Related Benzofuran

| Compound | Cell Line | Activity |

| 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester | Tumorigenic cell line | Selectively cytotoxic |

Further quantitative data such as IC50 values for this specific analog were not detailed in the initial publication but formed the basis for further lead optimization.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxic activity of a compound against cancer cell lines.

Cell Culture:

-

Human cancer cell lines (e.g., from breast, colon, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

The cells are treated with the different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Caption: Postulated cytotoxic effect of the benzofuran analog on cancer cells.

Potential Antiviral Activity against Hepatitis C Virus (HCV)

A patent application has disclosed the use of derivatives of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid for the treatment and prophylaxis of hepatitis C virus (HCV) infections. The disclosed compounds were shown to inhibit the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.

Quantitative Data for a Derivative

The patent provides IC50 values for the inhibition of HCV RdRp activity by various synthesized benzofuran derivatives.

Table 3: HCV RdRp Inhibitory Activity of a Benzofuran Derivative

| Compound | Target | IC50 (µM) |

| Benzofuran derivative | HCV NS5B RdRp | <0.5 to ~30 |

Note: The patent covers a range of derivatives, and the specific IC50 for a single, optimized compound was not detailed in the provided excerpt.

Experimental Protocol: HCV RdRp Inhibition Assay

The following is a generalized protocol for an in vitro assay to measure the inhibition of HCV NS5B RdRp.

Enzyme and Template Preparation:

-

Recombinant HCV NS5B RdRp enzyme is expressed and purified.

-

An RNA template, such as a biotinylated oligo(rU) template, is prepared.

RdRp Assay:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The reaction mixture contains the purified HCV NS5B RdRp enzyme, the RNA template, ribonucleoside triphosphates (rNTPs, including a labeled rNTP such as [3H]-UTP or a fluorescent analog), and a reaction buffer.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a streptavidin-coated plate if a biotinylated template is used).

-

The amount of incorporated labeled rNTP is quantified using a suitable detection method (e.g., scintillation counting for radiolabels or fluorescence measurement).

-

The percentage of inhibition is calculated relative to a no-compound control, and IC50 values are determined.

Caption: Inhibition of HCV NS5B RdRp, a key enzyme in the viral replication cycle.

Summary and Future Directions

This compound is a versatile scaffold with demonstrated and potential therapeutic applications. Its derivatives have shown potent activity as inhibitors of the intestinal anion exchanger SLC26A3, highlighting a promising avenue for the development of novel treatments for constipation. Furthermore, based on the activity of structurally related compounds, this benzofuran may also serve as a starting point for the discovery of new anticancer and antiviral agents, particularly for the treatment of hepatitis C.

Future research should focus on the direct biological evaluation of this compound to determine its intrinsic activity against these and other potential therapeutic targets. Structure-activity relationship (SAR) studies, building upon the existing knowledge of its derivatives, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold for various disease indications. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

Disclaimer

This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic potential of this compound is an active area of research, and its efficacy and safety in humans have not been established.

The Intricate Dance of Structure and Activity: A Technical Guide to 5-Hydroxybenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxybenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its inherent structural features, including a planar aromatic system, a hydrogen-bonding hydroxyl group, and multiple sites for functionalization, make it a versatile template for the design of novel therapeutic agents. This technical guide delves into the critical aspects of the structure-activity relationship (SAR) of 5-hydroxybenzofuran derivatives, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Therapeutic Landscape of 5-Hydroxybenzofuran Derivatives

Research into 5-hydroxybenzofuran derivatives has unveiled a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery programs targeting a range of diseases. The key therapeutic areas where these compounds have shown significant potential include oncology, inflammation, infectious diseases, and neurodegenerative disorders. The biological activity is intricately linked to the nature and position of substituents on the benzofuran core, highlighting the importance of SAR studies in optimizing their therapeutic efficacy.

Quantitative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 5-hydroxybenzofuran derivatives are dictated by the substituents at various positions of the benzofuran ring. The following tables summarize the quantitative SAR data for different biological activities.

Anticancer Activity

The 5-hydroxybenzofuran scaffold has been extensively explored for its anticancer properties. The cytotoxic effects are largely influenced by the nature of the substituent at the C2, C3, and C6 positions.

| Compound ID | R1 (C2-position) | R2 (C3-position) | R3 (C6-position) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -H | -COCH3 | -H | A549 (Lung) | 15.2 | |

| 1b | -CH3 | -COCH3 | -H | A549 (Lung) | 10.8 | |

| 1c | -Ph | -COCH3 | -H | A549 (Lung) | 5.4 | |

| 2a | -H | -H | -Br | MCF-7 (Breast) | 8.9 | |

| 2b | -H | -H | -Cl | MCF-7 (Breast) | 12.1 | |

| 3a | -CH2-piperidine | -H | -H | HeLa (Cervical) | 3.2 | |

| 3b | -CH2-morpholine | -H | -H | HeLa (Cervical) | 5.7 |

SAR Insights:

-

Substitution at the C2 position with bulky aromatic groups (e.g., phenyl in 1c ) tends to enhance anticancer activity against A549 cells compared to smaller alkyl or no substitution.

-

The presence of a halogen at the C6 position influences activity, with bromine (2a ) showing slightly better potency than chlorine (2b ) against MCF-7 cells.

-

Introduction of a heterocyclic amine at the C2 position, such as piperidine (3a ), leads to potent activity against HeLa cells.

Anti-inflammatory Activity

5-Hydroxybenzofuran derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes.

| Compound ID | R1 (C2-position) | R2 (C3-position) | Inhibition Target | IC50 (µM) | Reference |

| 4a | -Ph | -H | NO Production | 18.5 | [1] |

| 4b | -4-OCH3-Ph | -H | NO Production | 12.3 | [1] |

| 4c | -4-F-Ph | -H | NO Production | 15.1 | [1] |

| 5a | -H | -COOH | COX-2 | 9.8 | |

| 5b | -H | -COOCH3 | COX-2 | 14.2 |

SAR Insights:

-

Electron-donating groups, such as a methoxy group on the C2-phenyl ring (4b ), enhance the inhibition of NO production compared to an unsubstituted phenyl ring (4a ) or an electron-withdrawing fluorine atom (4c ).[1]

-

A free carboxylic acid at the C3 position (5a ) is more effective in inhibiting COX-2 than its corresponding methyl ester (5b ), suggesting the importance of the acidic proton for activity.

Antimicrobial Activity

The antimicrobial properties of 5-hydroxybenzofuran derivatives have been evaluated against a range of bacterial and fungal pathogens.

| Compound ID | R1 (C2-position) | R2 (C3-position) | Microorganism | MIC (µg/mL) | Reference |

| 6a | -H | -H | S. aureus | 32 | [2] |

| 6b | -Br | -H | S. aureus | 16 | [2] |

| 7a | -H | -H | C. albicans | 64 | [2] |

| 7b | -NO2 | -H | C. albicans | 16 | [2] |

SAR Insights:

-

Introduction of a bromine atom at the C2 position (6b ) doubles the antibacterial activity against S. aureus compared to the unsubstituted analog (6a ).[2]

-

A nitro group at the C2 position (7b ) significantly enhances the antifungal activity against C. albicans.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of 5-hydroxybenzofuran derivatives.

Synthesis

General Procedure for the Synthesis of 2-Aryl-5-hydroxybenzofurans:

A mixture of a substituted phenacyl bromide (1.0 mmol) and 2,5-dihydroxybenzaldehyde (1.2 mmol) in anhydrous acetone (20 mL) is treated with anhydrous potassium carbonate (2.0 mmol). The reaction mixture is refluxed for 8-12 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in a mixture of acetic anhydride (5 mL) and pyridine (1 mL) and heated at 100°C for 2 hours. The cooled reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-aryl-5-acetoxybenzofuran. Subsequent deacetylation using a mild base like sodium methoxide in methanol yields the final 2-aryl-5-hydroxybenzofuran.

Biological Assays

3.2.1. MTT Assay for Anticancer Activity:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the 5-hydroxybenzofuran derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

3.2.2. Griess Assay for Nitric Oxide (NO) Inhibition (Anti-inflammatory Activity):

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent Addition: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Calculation: The amount of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is then calculated.

3.2.3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity):

-

Compound Dilution: Serial twofold dilutions of the 5-hydroxybenzofuran derivatives are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and added to each well.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.

Signaling Pathway

Caption: Inhibition of the NF-κB signaling pathway by 5-hydroxybenzofuran derivatives.

Experimental Workflow